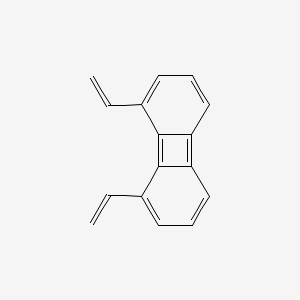

Biphenylene, 1,8-diethenyl-

Description

Contextualizing Biphenylene (B1199973) as a Strained Aromatic System in Chemical Research

Biphenylene is a polycyclic hydrocarbon composed of two benzene (B151609) rings fused to a central four-membered ring. researchgate.netwikipedia.org This arrangement results in a planar molecule with significant structural strain. researchgate.netacs.org The central cyclobutadiene-like ring is considered antiaromatic, a feature that profoundly influences the electronic character and reactivity of the entire system. researchgate.netwikipedia.orgelsevierpure.com

Unlike the more common and stable biphenyl (B1667301), which consists of two benzene rings linked by a single bond, the fused structure of biphenylene leads to altered bond lengths and angles, indicative of this inherent strain. researchgate.netbiosynce.com The bond dissociation energy of the C-C bonds in the central four-membered ring is significantly lower than that of a typical C-C single bond in a compound like biphenyl. researchgate.net This inherent strain and antiaromatic character make the biphenylene core more susceptible to certain chemical reactions, particularly C-C bond cleavage by organometallic species, compared to typical aromatic hydrocarbons. researchgate.netelsevierpure.com This reactivity has attracted considerable research interest, exploring its potential as a precursor for more complex aromatic networks. researchgate.netresearchgate.net

Table 1: Comparison of Biphenylene and Biphenyl

| Property | Biphenylene | Biphenyl |

|---|---|---|

| Structure | Two benzene rings fused to a central four-membered ring. researchgate.netwikipedia.org | Two benzene rings connected by a single bond. biosynce.com |

| Aromaticity | Considered antiaromatic due to the central 4n π-electron ring. researchgate.netwikipedia.orgelsevierpure.com | Both phenyl rings possess aromatic character. biosynce.com |

| Strain | High strain energy (~222 kJ/mol). acs.org | Relatively strain-free. |

| Reactivity | Prone to C-C bond cleavage in the central ring. researchgate.netelsevierpure.com | Undergoes typical electrophilic aromatic substitution. biosynce.com |

Significance of Ethenyl Substituents for Extended Conjugation and Reactivity

The introduction of ethenyl (vinyl) groups at the 1 and 8 positions of the biphenylene core creates Biphenylene, 1,8-diethenyl-. These substituents play a crucial dual role: they extend the π-conjugated system of the molecule and introduce reactive sites for further chemical transformations.

A vinyl group attached to an aromatic ring can donate electron density into the ring through resonance, a phenomenon known as p-π conjugation. quora.comlibretexts.orglumenlearning.comlibretexts.org This extended conjugation across the ethenyl groups and the biphenylene system influences the molecule's electronic and optical properties. Specifically, it can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects how the molecule absorbs and emits light.

Furthermore, the ethenyl groups are essentially styrenic in nature. Styrene and its derivatives are well-known monomers in polymer chemistry. The double bonds in the ethenyl substituents of Biphenylene, 1,8-diethenyl- provide reactive handles for polymerization reactions. donga.ac.kr This allows the molecule to act as a monomer or a cross-linking agent in the synthesis of novel polymers with unique thermal and electronic properties derived from the incorporated biphenylene units.

Overview of Key Research Trajectories for Biphenylene, 1,8-diethenyl-

Research into Biphenylene, 1,8-diethenyl- and related substituted biphenylenes is primarily focused on their potential in materials science. The key research trajectories are centered on leveraging the unique combination of the strained biphenylene core and the reactive vinyl groups.

One major area of investigation is the use of Biphenylene, 1,8-diethenyl- as a monomer in the synthesis of advanced polymers. The goal is to create polymers that incorporate the rigid and thermally stable biphenylene unit into their backbone. These materials are of interest for applications requiring high thermal resistance and specific electronic properties. The polymerization can proceed through the vinyl groups, potentially leading to linear or cross-linked polymer networks.

Another significant research direction involves the use of substituted biphenylenes as precursors for the bottom-up synthesis of non-benzenoid carbon allotropes and nanostructures. researchgate.net The inherent strain in the biphenylene core can be harnessed in thermally or chemically induced ring-opening and rearrangement reactions. For instance, on-surface synthesis techniques using specifically designed biphenylene-based precursors have been explored to create novel carbon networks with periodically arranged four-, six-, and eight-membered rings. researchgate.net While research on Biphenylene, 1,8-diethenyl- itself is specific, it is part of a broader effort to synthesize and characterize unique polycyclic aromatic compounds and carbon-rich materials. beilstein-journals.org

Structure

3D Structure

Properties

CAS No. |

36230-21-4 |

|---|---|

Molecular Formula |

C16H12 |

Molecular Weight |

204.27 g/mol |

IUPAC Name |

1,8-bis(ethenyl)biphenylene |

InChI |

InChI=1S/C16H12/c1-3-11-7-5-9-13-14-10-6-8-12(4-2)16(14)15(11)13/h3-10H,1-2H2 |

InChI Key |

MIWBJWDOTMGNHX-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=CC2=C3C=CC=C(C3=C21)C=C |

Origin of Product |

United States |

Synthetic Methodologies for Biphenylene, 1,8 Diethenyl and Its Precursors

Strategies for the Construction of the Biphenylene (B1199973) Core

The creation of the biphenylene skeleton has been a subject of interest for decades, leading to the development of several effective synthetic routes. These methods often involve the generation of highly reactive intermediates or the use of transition metal catalysis. researchgate.net

A classical and well-documented method for synthesizing the biphenylene core is through the dimerization of benzyne (B1209423). researchgate.net Benzyne is a highly reactive, neutral intermediate derived from a benzene (B151609) ring by the removal of two ortho substituents. Its high reactivity drives it to dimerize rapidly, forming the stable biphenylene structure. stackexchange.com While generally stable, biphenylene's structure, which features two benzene rings fused to a strained antiaromatic cyclobutadiene (B73232), is of significant interest. researchgate.net

The generation of benzyne can be achieved through various means. One common laboratory method involves the oxidation of 1-aminobenzotriazole (B112013) with a reagent like lead(IV) acetate (B1210297). wikipedia.org The intermediate readily loses nitrogen gas (N₂) to yield benzyne, which then dimerizes. It is noteworthy that benzyne can also undergo trimerization to form triphenylene, though dimerization is often a major pathway. stackexchange.com

The N-amination of benzotriazole (B28993) represents a specific and efficient pathway to generate the benzyne intermediate required for biphenylene synthesis. wikipedia.org This route begins with the N-amination of benzotriazole using hydroxylamine-O-sulfonic acid, which yields 1-aminobenzotriazole. wikipedia.org Subsequent oxidation of this product, as mentioned previously, leads to the formation of benzyne. wikipedia.org This method is a prime example of how N-amination chemistry is harnessed to produce the reactive species necessary for constructing the biphenylene core.

Beyond benzyne dimerization, several other robust methods for biphenylene synthesis have been established. researchgate.net These alternatives provide different entry points to the biphenylene core, sometimes allowing for the synthesis of more complex or substituted derivatives.

One notable method is the Ullmann reaction , which involves the copper-mediated coupling of 2,2'-diiodobiphenyl. researchgate.net Another significant approach is the cobalt-catalyzed cycloaddition of an o-dialkynylbenzene with an alkyne, a method that has proven particularly useful for creating substituted biphenylenes and more extended polycyclic hydrocarbons known as [N]phenylenes. researchgate.netresearchgate.net More recently, on-surface synthesis techniques have been developed, such as the intermolecular dehydrofluorination of precursors on a gold surface, to create biphenylene networks. researchgate.netdiva-portal.org Additionally, a transition-metal-free method involves the cyclization of in-situ generated 2',3'-didehydro-2-lithiobiphenyls at low temperatures, which can also be used to prepare C1-functionalized biphenylenes. nih.gov

| Synthetic Strategy | Precursor(s) | Key Reagents/Conditions | Primary Product | Reference(s) |

| Benzyne Dimerization | 1-Aminobenzotriazole | Lead(IV) acetate (oxidation) | Biphenylene | wikipedia.org |

| Ullmann Reaction | 2,2'-Diiodobiphenyl | Copper (Cu) | Biphenylene | researchgate.net |

| Cobalt-Catalyzed Cycloaddition | o-Dialkynylbenzene, Alkyne | Cobalt (Co) catalyst | Substituted Biphenylenes | researchgate.netresearchgate.net |

| Aryne Cyclization | Halobiphenyls | Lithium reagents (e.g., n-BuLi) | Biphenylenes | nih.gov |

| On-Surface Synthesis | Dihalogenated polymers | Au(111) surface, thermal activation | Biphenylene Network | researchgate.netdiva-portal.org |

Stereoselective Introduction of Ethenyl Functional Groups at Biphenylene Core

Once the biphenylene core is synthesized, the next critical phase is the introduction of the ethenyl groups at the 1 and 8 positions. This is typically achieved by starting with a 1,8-dihalo-biphenylene precursor, such as 1,8-dibromobiphenylene. researchgate.net Transition-metal-catalyzed cross-coupling reactions are the most powerful and widely used tools for this type of C-C bond formation. nih.gov

Palladium catalysis is a cornerstone of modern organic synthesis, offering a versatile platform for forming carbon-carbon bonds with high efficiency and selectivity. nih.govyoutube.com The Suzuki, Heck, and Sonogashira reactions are preeminent examples used to functionalize aryl halides. youtube.comwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. gre.ac.uk To synthesize 1,8-diethenylbiphenylene, a 1,8-dihalobiphenylene would be reacted with a vinylboronic acid or a more stable vinylboronic ester (e.g., potassium vinyltrifluoroborate or vinylboronic acid pinacol (B44631) ester) in the presence of a palladium catalyst and a base. nih.govnih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.org In this context, 1,8-dihalobiphenylene could be reacted directly with ethylene (B1197577) gas under palladium catalysis. A base is required to complete the catalytic cycle. organic-chemistry.orgnumberanalytics.com This method offers a direct route to the vinylated product.

Sonogashira Coupling: This reaction typically forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org A two-step approach can be envisioned where 1,8-dihalobiphenylene is first coupled with a protected alkyne, such as trimethylsilylacetylene, using a palladium catalyst and a copper(I) co-catalyst. libretexts.org The resulting 1,8-bis(trimethylsilylethynyl)biphenylene can then be deprotected and partially reduced (e.g., using a Lindlar catalyst) to yield the target 1,8-diethenylbiphenylene.

| Reaction | Biphenylene Precursor | Coupling Partner | Typical Catalyst System | Key Features | Reference(s) |

| Suzuki-Miyaura | 1,8-Dihalobiphenylene | Vinylboronic acid/ester | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | High functional group tolerance; stable boronic acid reagents. | gre.ac.uknih.gov |

| Heck | 1,8-Dihalobiphenylene | Ethylene | Pd(OAc)₂, Phosphine ligand, Base (e.g., Et₃N) | Direct vinylation; atom economical. | wikipedia.orgorganic-chemistry.org |

| Sonogashira | 1,8-Dihalobiphenylene | Terminal Alkyne (e.g., Ethyne) | Pd(II) complex (e.g., PdCl₂(PPh₃)₂), Cu(I) salt, Amine base | Forms an alkyne product, requiring subsequent reduction. | wikipedia.orgorganic-chemistry.orglibretexts.org |

While palladium is the most common catalyst for these transformations, other transition metals have also been shown to be effective. Research into the reactivity of biphenylene has demonstrated that various organometallic species can cleave its strained C-C bonds or functionalize its aryl rings. clasit.org

Rhodium complexes, for instance, have been shown to catalyze the coupling of biphenylene with olefinic substrates to produce vinylbiphenyls. acs.org Specifically, complexes like [(dtbpm)RhCl]₂ (where dtbpm is bis(di-tert-butylphosphino)methane) can activate the biphenylene C-C bond and subsequently participate in catalytic cycles that couple it with alkenes. acs.org Nickel-based catalysts also offer a more cost-effective alternative to palladium for various cross-coupling reactions, including variants of the Sonogashira and Suzuki reactions. wikipedia.orgclasit.org These alternative metal systems provide additional tools for the synthesis and functionalization of the biphenylene core. arxiv.org

Multi-step Convergent Syntheses for Positional Isomers

The creation of diethenylated biphenylenes with precise substitution patterns, such as the 1,8-, 2,6-, and 2,7-isomers, necessitates a strategic, multi-step convergent approach. This typically involves the initial synthesis of a di-functionalized biphenylene precursor, most commonly a dihalogenated derivative, followed by the introduction of the vinyl groups through cross-coupling reactions.

A cornerstone of this strategy is the synthesis of the corresponding dibromobiphenylene isomers. For instance, the synthesis of 1,8-dibromobiphenylene serves as a critical entry point for obtaining 1,8-diethenylbiphenylene. The subsequent installation of the ethenyl moieties is commonly achieved through palladium-catalyzed cross-coupling reactions. The Stille coupling, which utilizes organotin reagents, and the Suzuki-Miyaura coupling, employing boronic acids or esters, are prominent methods for this transformation.

The general synthetic scheme can be outlined as follows:

Synthesis of the Dibromobiphenylene Precursor: This initial step is crucial for defining the final substitution pattern of the diethenylated product. The synthesis of specific dibromobiphenylene isomers often involves multi-step sequences starting from simpler aromatic precursors.

Cross-Coupling Reaction: The dibromobiphenylene is then reacted with a vinylating agent, such as vinyltributylstannane (for Stille coupling) or vinylboronic acid pinacol ester (for Suzuki-Miyaura coupling), in the presence of a palladium catalyst and a suitable ligand.

The choice of catalyst, ligand, solvent, and temperature is critical for achieving high yields and preventing side reactions, such as polymerization of the vinyl-substituted product.

| Positional Isomer | Precursor | Coupling Reaction | Vinylating Agent | Catalyst System (Example) |

| 1,8-Diethenylbiphenylene | 1,8-Dibromobiphenylene | Stille or Suzuki-Miyaura | Vinyltributylstannane or Vinylboronic acid pinacol ester | Pd(PPh₃)₄ |

| 2,6-Diethenylbiphenylene | 2,6-Dibromobiphenylene | Stille or Suzuki-Miyaura | Vinyltributylstannane or Vinylboronic acid pinacol ester | Pd(PPh₃)₄ |

| 2,7-Diethenylbiphenylene | 2,7-Dibromobiphenylene | Stille or Suzuki-Miyaura | Vinyltributylstannane or Vinylboronic acid pinacol ester | Pd(PPh₃)₄ |

Recent Advances and Challenges in the Synthesis of Diethenylated Biphenylenes

While the convergent synthetic strategies outlined above provide a viable route to diethenylated biphenylenes, researchers continue to seek more efficient and versatile methods. Recent advancements have focused on improving the efficiency of the cross-coupling steps and developing milder reaction conditions to accommodate a wider range of functional groups.

However, significant challenges remain in the synthesis of these compounds:

Reaction Selectivity: Achieving high selectivity in the cross-coupling reactions is paramount. Incomplete reaction can lead to a mixture of mono- and di-vinylated products, which can be difficult to separate. Conversely, forcing conditions can promote unwanted side reactions.

Product Stability and Polymerization: Diethenylated biphenylenes are prone to polymerization, especially under the elevated temperatures often required for cross-coupling reactions. This can significantly reduce the yield of the desired monomer and complicate purification. The inherent strain of the biphenylene ring system can also contribute to the reactivity and potential instability of these molecules.

Scale-up Difficulties: The multi-step nature of these syntheses, coupled with the challenges of purification and product stability, makes scaling up the production of diethenylated biphenylenes a significant hurdle.

Future research in this area will likely focus on the development of more robust and selective catalytic systems for the vinylation of biphenylenes, as well as exploring alternative synthetic pathways that may offer improved efficiency and scalability. Overcoming these challenges is crucial for unlocking the full potential of diethenylated biphenylenes as building blocks for advanced materials with tailored electronic and optical properties.

Chemical Reactivity and Mechanistic Investigations of Biphenylene, 1,8 Diethenyl

Reactions Involving the Strained Biphenylene (B1199973) Core

The central cyclobutadiene-like ring of the biphenylene scaffold is a key determinant of its reactivity, making it a target for reactions that can alleviate its inherent strain.

C-C Bond Activation and Cleavage Processes

The strained central four-membered ring of the biphenylene core is susceptible to carbon-carbon (C-C) bond activation and cleavage. This reactivity is driven by the release of strain energy associated with the antiaromatic cyclobutadiene (B73232) character of the central ring. fiveable.mewikipedia.orglibretexts.org While the biphenylene motif is often employed as a rigid spacer in various molecular architectures, its ability to undergo C-C bond cleavage opens up avenues for the synthesis of more complex polycyclic aromatic systems. fiveable.me

In a remarkable departure from the typical reactivity of aromatic hydrocarbons, where C-H bond activation is more common, the C-C bonds of the central ring in biphenylene can be selectively cleaved. This process is often mediated by transition metal complexes, which can insert into the C-C σ-bond. wikipedia.org However, recent studies have demonstrated that main-group elements can also effect this transformation. For instance, an aluminum(I) complex has been shown to chemoselectively cleave a C-C bond of a six-membered aromatic ring in biphenylene, leaving the central four-membered ring intact, a selectivity that is unprecedented with transition metals. fiveable.me

The activation of the C-C bond in biphenylene derivatives has also been observed on metal surfaces under ultra-high vacuum conditions. For example, 1,8-dibromobiphenylene deposited on a Cu(111) surface undergoes spontaneous C-Br bond cleavage followed by a C-C σ-bond activation at room temperature. wikipedia.orglibretexts.org This on-surface synthesis approach highlights the potential of biphenylene derivatives as precursors for novel carbon-based nanostructures. wikipedia.org

Reactivity with Organometallic Species and Complexes

The strained biphenylene core exhibits significant reactivity towards a variety of organometallic species and complexes. wikipedia.orglibretexts.org The interaction with metallic centers can lead to the cleavage of the central C-C bonds and the formation of new organometallic structures. A range of precious metals, including gold, platinum, palladium, iridium, and rhodium, have been demonstrated to cleave and insert into the biphenylene σ-bond. wikipedia.org

A notable example is the chelation-assisted oxidative addition of gold(I) halides to the C-C bond of biphenylene. stereoelectronics.orgnumberanalytics.com The presence of a coordinating group, such as a pyridine (B92270) or phosphine, on the biphenylene backbone facilitates the reaction with readily available gold(I) precursors, leading to the formation of cyclometalated gold(III) complexes. stereoelectronics.orgnumberanalytics.com This approach underscores the importance of neighboring group participation in activating the strained C-C bonds. stereoelectronics.orgnumberanalytics.com

The reaction of biphenylene with butyllithium (B86547) results in the formation of a mixture of 1- and 2-lithiobiphenylene, with the former being the major product. This lithiated intermediate serves as a versatile synthon for the preparation of a variety of 1-substituted biphenylenes. rsc.org

Table 1: Reactivity of Biphenylene Derivatives with Organometallic Species

| Biphenylene Derivative | Organometallic Reagent/Surface | Product Type | Reference |

| Biphenylene | Aluminum(I) complex | C-C bond cleavage of benzene (B151609) ring | fiveable.me |

| 1,8-Dibromobiphenylene | Cu(111) surface | On-surface C-C σ-bond activation | wikipedia.orglibretexts.org |

| Biphenylene with coordinating group | Gold(I) halides | Cyclometalated gold(III) complexes | stereoelectronics.orgnumberanalytics.com |

| Biphenylene | Butyllithium | 1- and 2-Lithiobiphenylene | rsc.org |

Electrocyclization and Rearrangement Pathways

The presence of the 1,8-diethenyl substituents on the biphenylene core introduces the potential for intramolecular pericyclic reactions, such as electrocyclizations and sigmatropic rearrangements. wikipedia.orgnumberanalytics.com These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. wikipedia.orglibretexts.orgnih.govfiveable.me

Specifically, the 1,8-divinylbiphenylene system contains a conjugated system that could potentially undergo electrocyclic ring closure. Depending on the reaction conditions (thermal or photochemical), the stereochemical outcome of such a reaction would be dictated by the symmetry of the highest occupied molecular orbital (HOMO). pressbooks.pubmasterorganicchemistry.comlibretexts.orgimperial.ac.ukpressbooks.pub For a thermal reaction, the number of π-electrons involved determines whether the ring closure is conrotatory or disrotatory. libretexts.orgmasterorganicchemistry.comimperial.ac.ukpressbooks.pubmasterorganicchemistry.comuchicago.edu Photochemical conditions, which involve the excitation of an electron to a higher energy orbital, would lead to the opposite stereochemical outcome. pressbooks.pubimperial.ac.uklibretexts.org

Furthermore, the 1,5-diene-like arrangement of the two vinyl groups in 1,8-diethenyl-biphenylene suggests the possibility of a stereoelectronics.orgstereoelectronics.org-sigmatropic rearrangement, specifically a Cope rearrangement. fiveable.meresearchgate.netwikipedia.orgmasterorganicchemistry.comjk-sci.comorganic-chemistry.org This type of rearrangement involves the concerted reorganization of six electrons through a cyclic transition state. wikipedia.org While the classic Cope rearrangement occurs in open-chain 1,5-dienes, the geometric constraints of the biphenylene scaffold would influence the feasibility and activation energy of such a process. researchgate.netwikipedia.org To date, specific experimental or computational studies on the electrocyclization and rearrangement pathways of Biphenylene, 1,8-diethenyl- are not extensively documented in the literature, and this remains an area for further investigation.

Reactions of the Ethenyl Substituents

The ethenyl groups of Biphenylene, 1,8-diethenyl- are susceptible to reactions typical of vinylarenes, including electrophilic additions and polymerization.

Electrophilic Addition Mechanisms

The ethenyl substituents of Biphenylene, 1,8-diethenyl- readily undergo electrophilic addition reactions. fiveable.mewikipedia.orgnih.govresearchgate.netnumberanalytics.com In these reactions, an electrophile adds to the carbon-carbon double bond. The mechanism typically proceeds in a stepwise manner, involving the formation of a carbocation intermediate. researchgate.netnumberanalytics.com

The regioselectivity of the addition is governed by the stability of the resulting carbocation. fiveable.mewikipedia.org Attack of the electrophile on the terminal carbon of the vinyl group leads to the formation of a benzylic-type carbocation, which is stabilized by resonance with the biphenylene ring system. This carbocation is more stable than the alternative carbocation that would be formed by attack at the internal carbon. Consequently, the nucleophile then adds to the more substituted carbon, following Markovnikov's rule. wikipedia.orgslideshare.net

Table 2: General Mechanism of Electrophilic Addition to an Ethenyl Group

| Step | Description |

| 1 | The π electrons of the C=C double bond act as a nucleophile, attacking the electrophile (E+). This leads to the formation of a C-E bond and a carbocation intermediate at the benzylic position. |

| 2 | The nucleophile (Nu-) attacks the electrophilic carbocation, forming a new C-Nu bond and yielding the final addition product. |

Radical Polymerization Initiation and Propagation

The vinyl groups of Biphenylene, 1,8-diethenyl- can participate in radical polymerization, serving as a monomer or comonomer to form polymeric materials. libretexts.orgnumberanalytics.comfiveable.mersc.org Radical polymerization is a chain reaction that consists of three main stages: initiation, propagation, and termination. libretexts.orglibretexts.orgmasterorganicchemistry.comuchicago.edulibretexts.org

Initiation: The process begins with the generation of free radicals from an initiator molecule, often a peroxide or an azo compound, through thermal decomposition or photochemical cleavage. libretexts.orgnumberanalytics.comfiveable.meuchicago.edu This initiator radical then adds to one of the vinyl groups of a Biphenylene, 1,8-diethenyl- molecule, creating a new radical on the adjacent carbon. libretexts.orgnumberanalytics.comwikipedia.org

Propagation: The newly formed radical can then attack the vinyl group of another monomer molecule, extending the polymer chain. libretexts.orgwikipedia.org This step repeats, leading to the growth of a long polymer chain. libretexts.org Given that Biphenylene, 1,8-diethenyl- has two vinyl groups, it can act as a cross-linking agent, leading to the formation of a three-dimensional polymer network. rsc.orgrsc.org

Cycloaddition Reactions (e.g., Diels-Alder)

The vinyl groups in 1,8-diethenylbiphenylene can potentially act as dienophiles or as part of a larger conjugated system in cycloaddition reactions, most notably the Diels-Alder reaction. In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. libretexts.org The reactivity in these [4+2] cycloadditions is governed by the electronic nature of both the diene and the dienophile. masterorganicchemistry.com

For 1,8-diethenylbiphenylene, each vinyl group could, in principle, act as a dienophile. Vinylarenes, such as styrene, are known to participate in Diels-Alder reactions, although their reactivity can be influenced by the aromatic ring. quora.com The vinyl group activates the aromatic ring towards electrophilic substitution through resonance, but the participation of the vinyl group itself as a dienophile often requires forcing conditions or catalysis due to the competing aromatic stabilization. quora.com

Given the presence of two vinyl groups, both intermolecular and intramolecular cycloadditions are conceivable. An intermolecular Diels-Alder reaction would involve the reaction of one or both vinyl groups with an external diene. The strained nature of the central four-membered ring in the biphenylene core can influence the reactivity of the vinyl substituents.

Intramolecular Diels-Alder reactions are also a possibility, where one vinyl group would act as the dienophile and the other, in conjunction with a portion of the biphenylene ring, would formally act as the diene. researchgate.netmasterorganicchemistry.com However, this would require significant distortion of the planar biphenylene system and disruption of its aromaticity, making such a pathway likely to have a high activation barrier.

Theoretical studies on the Diels-Alder reaction of substituted aromatic compounds, such as 1,8-dichloroanthracene, have demonstrated the utility of computational chemistry in predicting regioselectivity and the feasibility of different reaction pathways. mdpi.com Similar computational investigations on 1,8-diethenylbiphenylene would be invaluable in elucidating its cycloaddition behavior.

| Entry | Diene | Dienophile Moiety | Conditions | Plausible Product(s) | Expected Yield |

|---|---|---|---|---|---|

| 1 | Cyclopentadiene | One vinyl group of Biphenylene, 1,8-diethenyl- | Toluene, 150 °C, 24 h | Mono-adduct | Low to Moderate |

| 2 | Cyclopentadiene (excess) | Both vinyl groups of Biphenylene, 1,8-diethenyl- | Toluene, 180 °C, 48 h | Di-adduct | Low |

| 3 | Cyclopentadiene | One vinyl group of Biphenylene, 1,8-diethenyl- | CH₂Cl₂, Lewis Acid (e.g., AlCl₃), 25 °C, 12 h | Mono-adduct | Moderate |

Note: The data presented in this table is hypothetical and based on analogous reactions of vinylarenes. Experimental verification is required.

Interplay Between Biphenylene Core Aromaticity and Ethenyl Substituent Reactivity

The vinyl groups are in conjugation with the π-system of the adjacent benzene rings. This conjugation affects the electron density distribution across the entire molecule. The vinyl group is generally considered to be an activating group in electrophilic aromatic substitution, capable of donating electron density to the aromatic ring via resonance. quora.com This increased nucleophilicity of the aromatic rings could make them susceptible to reactions that might compete with cycloadditions at the vinyl groups.

Conversely, the electron-withdrawing inductive effect of the sp²-hybridized vinyl carbons can also play a role. The strained nature of the central four-membered ring in biphenylene can lead to altered bond lengths and angles compared to unstrained polycyclic aromatic hydrocarbons. This strain can impact the degree of conjugation between the vinyl groups and the benzene rings, thereby modulating the reactivity of the ethenyl substituents. For instance, any deviation from planarity caused by the substituents could reduce the orbital overlap and affect the electronic communication between the vinyl groups and the aromatic core.

In the context of cycloaddition reactions, the energy cost of disrupting the aromaticity of the biphenylene core during the transition state is a critical factor. nih.gov For a Diels-Alder reaction to proceed where the vinyl group acts as a dienophile, the transition state involves rehybridization of the vinyl carbons from sp² to sp³. This change can perturb the conjugation with the aromatic ring. The stability of the biphenylene system, despite its anti-aromatic central ring, suggests that a significant activation barrier may exist for reactions that disrupt this delicate electronic balance.

Therefore, the reactivity of the ethenyl groups in 1,8-diethenylbiphenylene is a result of a complex balance of factors: the inherent reactivity of a carbon-carbon double bond, the electronic effects of conjugation with an aromatic system, and the unique strain and aromatic/anti-aromatic character of the biphenylene nucleus.

Derivatization and Functionalization Strategies of Biphenylene, 1,8 Diethenyl

Chemoselective Modifications of Ethenyl Groups

The two ethenyl (vinyl) groups of Biphenylene (B1199973), 1,8-diethenyl- are prime targets for a variety of chemical transformations. Their reactivity can be harnessed to introduce new functionalities, extend the conjugated system, or to form polymeric structures. The chemoselectivity of these modifications is crucial to avoid unwanted reactions on the biphenylene core.

One of the fundamental transformations of the vinyl groups is polymerization. Analogous to other divinyl monomers, such as divinylbiphenyl, Biphenylene, 1,8-diethenyl- can undergo polymerization to form cross-linked polymers. The resulting porous organic polymers can exhibit interesting properties for applications in gas storage and separation. The degree of cross-linking and the porosity of these materials can be tuned by controlling the polymerization conditions. researchgate.net

Another important reaction is the on-surface cyclization of the vinyl groups. Studies on similar poly-para-phenylene systems with vinyl substituents have shown that these groups can undergo intramolecular cyclization with adjacent aromatic rings upon thermal activation on a metal surface, such as gold (Au(111)). nih.govresearchgate.net This process can lead to the formation of new five- or six-membered rings, effectively creating extended and planarized polycyclic aromatic hydrocarbons. For Biphenylene, 1,8-diethenyl-, this could potentially lead to novel indenofluorene-like structures. nih.govresearchgate.net

The introduction of vinyl groups onto aromatic systems can be achieved through various methods, including Wittig-type reactions, eliminations, and palladium-catalyzed coupling reactions. researchgate.net These methods can also be conceptually applied in reverse, where the ethenyl groups of Biphenylene, 1,8-diethenyl- act as handles for further palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to attach other organic moieties.

| Reaction Type | Reagents and Conditions | Expected Product Feature |

| Polymerization | Radical or transition metal initiators | Cross-linked porous polymer |

| On-Surface Cyclization | Thermal activation on Au(111) | Extended polycyclic aromatic structures |

| Heck Coupling | Palladium catalyst, organic halide, base | Extended conjugated system |

Selective Functionalization of the Biphenylene Skeleton

The biphenylene core, while generally less reactive than the ethenyl groups, can undergo selective functionalization, particularly through electrophilic aromatic substitution. The directing effects of the vinyl groups and the inherent reactivity of the biphenylene nucleus play a crucial role in determining the regiochemical outcome of these reactions.

Research on the electrophilic substitution of substituted biphenylenes, such as 2-ethylbiphenylene, provides valuable insights. Monoacetylation and mononitration of 2-ethylbiphenylene have been shown to occur at specific positions (3, 6, and 7), while diacetylation and dibromination also yield specific isomers. rsc.org These findings suggest that the vinyl groups in Biphenylene, 1,8-diethenyl- will similarly direct incoming electrophiles to specific positions on the biphenylene core. The vinyl groups are generally considered to be ortho-, para-directing activators in electrophilic aromatic substitution.

Furthermore, studies on the nitration of methylbiphenyl isomers have highlighted the interplay of electronic and steric effects on the regioselectivity of the reaction. spu.edu In the case of Biphenylene, 1,8-diethenyl-, the strained four-membered ring and the steric bulk of the vinyl groups will influence the accessibility of different positions on the aromatic rings to electrophiles.

The synthesis of various substituted biphenylenes has been achieved through methods like the Ullmann reaction and transition-metal-mediated coupling reactions of 2,2'-dihalogenated biphenyls. beilstein-journals.org These synthetic strategies could potentially be adapted to create substituted 1,8-diethenylbiphenylene derivatives, which could then undergo further functionalization.

| Functionalization Reaction | Key Considerations | Potential Outcome |

| Electrophilic Aromatic Substitution | Directing effect of vinyl groups, steric hindrance | Introduction of nitro, acyl, or halogen groups at specific positions |

| Metal-mediated Coupling | Synthesis of pre-functionalized precursors | Access to a wider range of substituted derivatives |

Regioselective Transformations and Synthetic Utility

The concept of regioselectivity is paramount when considering the synthetic utility of Biphenylene, 1,8-diethenyl-. Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In the context of this molecule, achieving regioselective transformations allows for the precise construction of complex molecular architectures.

For instance, the selective mono-functionalization of one of the two ethenyl groups would generate a valuable intermediate for further, differentiated chemistry. This could potentially be achieved by using protecting group strategies or by carefully controlling reaction stoichiometry and conditions.

In electrophilic substitutions on the biphenylene core, the inherent asymmetry of the 1,8-disubstituted pattern, combined with the directing effects of the vinyl groups, will lead to a specific distribution of isomeric products. Understanding and controlling this regioselectivity is key to isolating a desired product. The principles of regioselectivity, as defined by rules such as those for substituted benzene (B151609) rings, can be extended to the more complex biphenylene system to predict the likely sites of reaction. wikipedia.org

The synthetic utility of Biphenylene, 1,8-diethenyl- also lies in its potential as a building block for larger, well-defined nanostructures. The photoelectrocyclization of vinyl biphenyl (B1667301) compounds to form phenanthrene (B1679779) derivatives is a known reaction. nih.gov While the specific behavior of Biphenylene, 1,8-diethenyl- in such reactions is yet to be reported, it is conceivable that it could undergo intramolecular or intermolecular photocyclization reactions to generate novel polycyclic aromatic systems with unique photophysical properties.

Polymerization Science of Biphenylene, 1,8 Diethenyl

Homopolymerization Pathways

The homopolymerization of divinyl monomers can proceed through various mechanisms, leading to the formation of insoluble, cross-linked networks. The reactivity of the two vinyl groups can be influenced by the polymerization method and conditions.

Thermal self-initiated polymerization is a known process for vinyl aromatic monomers. In the case of divinylbenzene, theoretical calculations have shown that the para-isomer exhibits higher reactivity in thermal polymerization compared to other isomers. This process can be initiated through a Diels-Alder reaction between two monomer molecules, followed by molecule-assisted homolysis to form free radicals. univ-poitiers.fr These radicals then propagate the polymerization. It is plausible that "Biphenylene, 1,8-diethenyl-" could undergo a similar thermal initiation process, leading to a cross-linked polymer network. The rate of polymerization and the final polymer structure would be dependent on factors such as temperature and the concentration of the monomer.

Free-radical polymerization is a common method for polymerizing vinyl monomers. In the case of divinyl monomers, this process typically leads to the formation of a gelled, cross-linked network. The copolymerization of styrene and p-divinylbenzene initiated by benzoyl peroxide has been shown to have an increased rate of polymerization with a higher mole fraction of p-divinylbenzene. future4200.com This is attributed to intrachain crosslinking, where growing polymer radicals undergo reactions that reduce their termination rate. future4200.com The resulting network consists of microgels that accumulate to form a macrogel. future4200.com

For "Biphenylene, 1,8-diethenyl-", a similar radical polymerization process would be expected, leading to a highly cross-linked, insoluble polymer. The properties of the resulting polymer, such as the degree of crosslinking and thermal stability, would be influenced by the initiator concentration and reaction temperature. For instance, fully crosslinked poly(styrene-co-divinylbenzene) microspheres have demonstrated enhanced thermal stability with higher divinylbenzene content. researchgate.net

Table 1: Comparison of Polymerization Characteristics of Divinyl Aromatic Monomers (Analogues)

| Polymerization Method | Monomer | Key Findings | Reference |

|---|---|---|---|

| Thermal Polymerization | p-Divinylbenzene | Higher reactivity compared to other isomers; initiated by Diels-Alder reaction. | univ-poitiers.fr |

Coordination polymerization offers a pathway to potentially control the architecture of polymers derived from divinyl monomers. Research on the chemoselective polymerization of polar divinyl monomers using rare-earth metal complexes has demonstrated the ability to selectively polymerize one vinyl group while leaving the other intact. nih.govacs.org This approach leads to the formation of soluble, linear polymers with pendant reactive vinyl groups, which can be further functionalized. nih.govacs.org

While this has been demonstrated for polar divinyl monomers, the application of similar catalytic systems to nonpolar divinyl monomers like "Biphenylene, 1,8-diethenyl-" could potentially allow for the synthesis of soluble, linear polymers. Density functional theory (DFT) modeling has been used to understand the stereoselectivity in the coordination polymerization of divinyl polar monomers, indicating that steric interactions between the monomer and the metallocene skeleton are a key factor. mdpi.com

Copolymerization with Diverse Monomers for Functional Polymers

Copolymerization of divinyl monomers with monovinyl monomers is a common strategy to produce cross-linked polymers with tailored properties. For example, the copolymerization of divinylbenzene with fumaronitrile via alternating radical polymerization has been used to create microporous organic polymers with high surface areas and excellent thermochemical stability. rsc.org These materials have potential applications in gas adsorption and energy storage. rsc.org

Similarly, "Biphenylene, 1,8-diethenyl-" could be copolymerized with a variety of functional monomers to introduce specific functionalities into the resulting polymer network. The choice of comonomer would dictate the properties of the final material. For instance, copolymerization with monomers containing acidic or basic groups could lead to ion-exchange resins. The incorporation of "Biphenylene, 1,8-diethenyl-" into a polymer backbone could also influence the material's thermal and mechanical properties.

Investigation of Polymer Microstructure and Topology

The microstructure and topology of polymers derived from divinyl monomers are complex and critical to their material properties. wikipedia.org In the radical polymerization of divinylbenzene, the formation of microgels is a key feature of the network structure. future4200.com The topology of the polymer network is influenced by the interplay between interchain crosslinking, which leads to network formation, and intrachain crosslinking, which results in the formation of microgels. future4200.com

Controlled Polymerization Techniques for Molecular Weight Distribution and Architecture

Controlled polymerization techniques offer the potential to synthesize polymers from divinyl monomers with well-defined architectures and narrow molecular weight distributions. Living anionic polymerization of 1,4-divinylbenzene has been successfully achieved using a specially designed initiator system, resulting in soluble polymers with pendant vinyl groups and predictable molecular weights. acs.org

Atom transfer radical polymerization (ATRP) has been used for the branching copolymerization of vinyl and divinyl monomers, allowing for the synthesis of soluble branched copolymers under certain conditions. figshare.comepa.gov Analysis of these systems has shown that chain coupling is close to the ideal behavior predicted by the Flory-Stockmayer theory, suggesting equal reactivity of the double bonds and minimal cyclization. figshare.comepa.gov

Lewis pair polymerization has also emerged as a powerful method for the controlled polymerization of dissymmetric divinyl polar monomers, yielding soluble polymers with high molecular weights and narrow polydispersity. acs.orgacs.orgnih.gov These techniques, if successfully applied to "Biphenylene, 1,8-diethenyl-", could open up possibilities for creating novel materials with precisely controlled network structures.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Biphenylene (B1199973), 1,8-diethenyl- | 1,8-Divinylbiphenylene |

| Divinylbenzene | DVB |

| Styrene | - |

| Benzoyl peroxide | - |

Advanced Spectroscopic Characterization Techniques for Biphenylene, 1,8 Diethenyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Biphenylene (B1199973), 1,8-diethenyl- and its derivatives, a combination of ¹H, ¹³C, and advanced 2D-NMR experiments provides a wealth of information regarding proton and carbon environments, connectivity, and spatial relationships.

¹H NMR Spectroscopy provides insights into the chemical environment of hydrogen atoms within a molecule. In the context of biphenylene derivatives, the aromatic protons typically appear in the downfield region of the spectrum, while the vinyl protons of the 1,8-diethenyl substituents exhibit characteristic shifts and coupling patterns. nih.govrsc.org The chemical shifts of these protons are influenced by the electronic effects of substituents on the biphenylene core and the vinyl groups. nih.gov For instance, predicted ¹H NMR spectra of complex biphenyl (B1667301) derivatives show a wide range of chemical shifts, highlighting the sensitivity of this technique to the molecular structure. np-mrd.orgnp-mrd.org

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. oregonstate.edu The chemical shifts of the carbon atoms in Biphenylene, 1,8-diethenyl- are indicative of their hybridization and electronic environment. The quaternary carbons of the biphenylene core and the vinyl carbons can be readily identified. oregonstate.eduwisc.edu The broad range of chemical shifts in ¹³C NMR allows for the clear distinction between aromatic and alkene carbons, although some overlap can occur. oregonstate.edu

2D-NMR Spectroscopy techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity within complex molecules like Biphenylene, 1,8-diethenyl- and its derivatives. researchgate.netresearchgate.net

COSY spectra reveal proton-proton couplings, helping to trace the connectivity of adjacent protons, such as those within the vinyl groups and the aromatic rings. researchgate.net

HSQC experiments correlate directly bonded proton and carbon atoms, providing an unambiguous assignment of protonated carbons. rsc.orgiupac.org

Solid-State NMR (ssNMR) spectroscopy is particularly useful for studying the structure and dynamics of biphenylene derivatives in the solid phase. mdpi.comnih.gov This technique can provide information on properties such as the inter-ring twist angle in biphenyl systems, which is influenced by crystal packing forces. utah.eduresearchgate.net For example, solid-state ¹³C NMR has been used to demonstrate that the biphenyl crystal system undergoes motional averaging. utah.edu The use of techniques like FIREMAT (five-π replicated magic angle turning) can help to resolve overlapping peaks in the ¹³C spectrum of solid samples. utah.edu

| Technique | Typical Chemical Shift Range (ppm) | Information Obtained |

|---|---|---|

| ¹H NMR | Aromatic: ~6.5-8.0 Vinyl: ~5.0-7.0 | Proton chemical environments, coupling constants, and stereochemistry. |

| ¹³C NMR | Aromatic/Alkene: ~110-150 Quaternary: variable | Carbon skeleton, hybridization, and electronic environment. oregonstate.edu |

| 2D-NMR (COSY, HSQC, HMBC) | Correlation peaks | Connectivity between atoms (¹H-¹H, ¹H-¹³C), aiding in complete structural elucidation. researchgate.netiupac.org |

| Solid-State NMR | Variable | Conformation, packing, and dynamics in the solid state, including inter-ring torsion angles. utah.eduresearchgate.net |

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing a "fingerprint" that is unique to the compound's structure.

Infrared (IR) Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups and vibrational modes. For Biphenylene, 1,8-diethenyl-, characteristic IR bands would include:

C-H stretching vibrations of the aromatic rings and the vinyl groups.

C=C stretching vibrations of the aromatic rings and the vinyl double bonds.

C-H out-of-plane bending vibrations , which can be indicative of the substitution pattern on the aromatic rings.

The NIST WebBook provides reference spectra for related compounds, which can be used for comparison. nist.gov

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For Biphenylene, 1,8-diethenyl-, Raman spectroscopy would be effective in identifying:

Symmetric C=C stretching modes of the biphenylene core and the vinyl groups.

Vibrations of the carbon skeleton.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a thorough structural characterization.

| Spectroscopic Technique | Typical Wavenumber Ranges (cm⁻¹) | Key Vibrational Modes Detected |

|---|---|---|

| Infrared (IR) Spectroscopy | ~3100-3000 (Aromatic/Vinyl C-H stretch) ~1600-1450 (Aromatic/Vinyl C=C stretch) ~900-675 (Aromatic C-H out-of-plane bend) | Asymmetric stretching and bending vibrations, functional group identification. |

| Raman Spectroscopy | ~1610 (Aromatic C=C stretch) ~1000 (Ring breathing mode) | Symmetric stretching and bending vibrations, skeletal modes. nih.gov |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) absorption and fluorescence/phosphorescence spectroscopy, provide valuable information about the electronic structure and transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from the ground state to higher energy electronic states. The UV-Vis spectrum of Biphenylene, 1,8-diethenyl- is expected to show strong absorptions due to π-π* transitions within the conjugated system of the biphenylene core and the vinyl substituents. The position and intensity of the absorption maxima (λmax) are sensitive to the extent of conjugation and the presence of substituents. researchgate.netpku.edu.cn Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict and interpret the electronic absorption spectra of such molecules. pku.edu.cnresearchgate.net

Fluorescence and Phosphorescence Spectroscopy

Fluorescence and phosphorescence are photoluminescence phenomena where a molecule emits light after absorbing photons. libretexts.org

Fluorescence is the emission of light from the relaxation of an electron from an excited singlet state to the ground state. libretexts.org The fluorescence properties of biphenyl derivatives are influenced by factors such as pH and molecular rigidity. libretexts.orgnih.gov For example, increased rigidity can lead to higher fluorescence quantum yields. libretexts.org

Phosphorescence is the emission of light from the relaxation of an electron from an excited triplet state to the ground state. libretexts.org This process involves a change in electron spin (intersystem crossing) and typically has a longer lifetime than fluorescence. libretexts.org Room-temperature phosphorescence (RTP) has been observed in some biphenyl derivatives, often enhanced by factors like intermolecular interactions and the presence of heavy atoms. rsc.orgnih.govacs.org

The study of these emission processes provides insights into the nature of the excited states and the deactivation pathways available to the molecule.

| Spectroscopic Technique | Typical Wavelength Range (nm) | Information Obtained |

|---|---|---|

| UV-Vis Spectroscopy | ~200-400 | Electronic transitions (π-π*), conjugation length, and electronic effects of substituents. rsc.org |

| Fluorescence Spectroscopy | Emission typically at longer wavelengths than absorption | Nature of the lowest excited singlet state, quantum yield, and excited-state dynamics. nih.gov |

| Phosphorescence Spectroscopy | Emission at even longer wavelengths than fluorescence | Nature of the triplet excited state, intersystem crossing efficiency, and excited-state lifetime. rsc.orgnih.gov |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. wikipedia.org For Biphenylene, 1,8-diethenyl-, with a molecular formula of C₁₆H₁₂, the exact mass of the molecular ion [M]⁺• is a key piece of information.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is a unique fingerprint that provides valuable structural clues. Due to the stable aromatic biphenylene core, a prominent molecular ion peak is expected. libretexts.org

Expected Fragmentation Pathways:

The fragmentation of Biphenylene, 1,8-diethenyl- would likely proceed through several key pathways:

Loss of a Vinyl Group: Cleavage of the bond between the biphenylene core and one of the vinyl groups would result in a significant fragment ion at [M - 27]⁺.

Loss of Acetylene (B1199291): Rearrangement and cleavage could lead to the loss of acetylene (C₂H₂) from the vinyl side chains, producing a fragment at [M - 26]⁺.

Formation of Tropylium-like Ions: Aromatic compounds can undergo rearrangements to form stable ions. whitman.edu

Cleavage of the Biphenylene Core: At higher energies, fragmentation of the biphenylene ring system itself could occur, leading to a complex pattern of smaller fragment ions.

Interactive Data Table: Predicted Mass Spectrometry Data for Biphenylene, 1,8-diethenyl-

| Ion Type | Predicted m/z | Predicted Relative Intensity | Likely Fragmentation |

| Molecular Ion [M]⁺• | 204.09 | High | Intact molecule |

| [M - H]⁺ | 203.08 | Moderate | Loss of a hydrogen atom |

| [M - C₂H₃]⁺ | 177.07 | Moderate to High | Loss of a vinyl radical |

| [M - C₂H₂]⁺• | 178.08 | Moderate | Loss of acetylene |

Computational and Theoretical Chemistry of Biphenylene, 1,8 Diethenyl

Aromaticity and Antiaromaticity Assessment of the Biphenylene (B1199973) Core

Energy-Based Aromaticity Indices

The aromaticity of biphenylene and its derivatives is a topic of significant theoretical interest. The biphenylene core, consisting of two benzene (B151609) rings fused to a central cyclobutadiene (B73232) ring, exhibits a fascinating blend of aromatic and antiaromatic character. Energy-based aromaticity indices, derived from computational methods, are crucial for quantifying this property.

Computational studies on biphenylene networks have shown that the biphenylene sheets and nanoribbons are characterized by a dominant paratropic ring current, which is indicative of antiaromatic character. rsc.org The global electron delocalization in these systems tends to favor the edges of the molecular structures, passing through the cyclobutadiene units while avoiding the outer contour of the benzene rings. rsc.org

For substituted biphenylenes, the nature and position of the substituents can modulate the aromaticity of the individual rings. In a study on diarylethene molecular switches based on a biphenylene structure, it was found that the (anti)aromatic character of each ring could be altered through photoswitching. acs.org This suggests that the diethenyl substituents in Biphenylene, 1,8-diethenyl- would likely influence the electron density distribution and, consequently, the aromaticity of the biphenylene core. The vinyl groups, being conjugated with the benzene rings, could potentially enhance the delocalization of π-electrons, although the extent of this effect would require specific calculations.

To provide a quantitative perspective, we can look at the calculated aromaticity indices for related structures. For instance, the Harmonic Oscillator Model of Aromaticity (HOMA) is a commonly used geometric descriptor of aromaticity. While specific HOMA values for Biphenylene, 1,8-diethenyl- are not available, studies on other biphenylene derivatives provide a reference. In a photoswitchable dithienylbiphenylene, the HOMA values of the biphenylene rings were found to change upon photocyclization, indicating a modulation of aromaticity. acs.org

| Ring | HOMA (Open Form) | HOMA (Closed Form) |

| Ring A (Biphenylene) | Weakly Aromatic | Aromatic |

| Ring B (Cyclobutadiene) | Antiaromatic | Weakly Antiaromatic |

| Ring C (Biphenylene) | Weakly Aromatic | Aromatic |

| Table 1: Representative HOMA values for a photoswitchable biphenylene derivative, illustrating the modulation of aromaticity. acs.org The open and closed forms represent different isomeric states of the molecule. |

Reaction Pathway and Transition State Analysis for Mechanistic Insight

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out potential energy surfaces, identifying transition states, and calculating activation barriers. For biphenylene and its derivatives, theoretical studies have often focused on reactions involving the strained central four-membered ring.

The C-C bonds of the cyclobutadiene ring in biphenylene are susceptible to cleavage by various organometallic species. researchgate.net Density Functional Theory (DFT) calculations have been employed to study the mechanism of such reactions. For example, the rhodium-catalyzed intramolecular reaction of 1-(2-vinylaryl)-substituted biphenylenes has been shown to proceed via regioselective C-C bond cleavage of the biphenylene core. researchgate.net This suggests that the diethenyl groups in Biphenylene, 1,8-diethenyl- could potentially act as directing groups or participating moieties in similar transition metal-catalyzed transformations.

Furthermore, computational studies on the Diels-Alder reactions of systems with masked dienes have shown that the aromaticity of the reactants, transition states, and products plays a crucial role in determining the reaction kinetics and thermodynamics. researchgate.net Reactions that lead to a gain in aromaticity are generally more favorable. rsc.orgresearchgate.net In the case of Biphenylene, 1,8-diethenyl-, the vinyl groups could potentially participate in cycloaddition reactions, and the energetics of such pathways would be strongly influenced by the changes in the aromaticity of the biphenylene core.

A theoretical study on the formation of fluorenone from the carbonylation of biphenylene proposed a mechanism involving the insertion of CO into a cleaved C-C bond of the biphenylene. acs.org The calculated reaction pathway provided valuable insights into the catalytic cycle. acs.org While this is a reaction of the parent biphenylene, it highlights the types of transformations that can be computationally investigated for its derivatives.

| Reaction Step | Calculated Energy (kcal/mol) |

| Reactants (1 + biphenylene) | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate 1 | -5.8 |

| Transition State 2 | +22.1 |

| Products (2 + 3) | -35.4 |

| Table 2: Calculated relative energies for a reaction pathway involving the cleavage of a C-C bond in biphenylene by an aluminum(I) complex. researchgate.net This table provides an example of the kind of data generated in reaction pathway analysis. |

Excited State Calculations and Photophysical Modeling (e.g., Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for investigating the electronic excited states of molecules and modeling their photophysical properties, such as absorption and emission spectra. rsc.orgchemrxiv.orgrsc.org For a molecule like Biphenylene, 1,8-diethenyl- with its extended π-system, TD-DFT can provide valuable information about its potential as a chromophore or fluorophore.

Computational studies on substituted biphenyls and other conjugated systems have demonstrated that the nature and position of substituents can significantly tune the photophysical properties. mdpi.com For instance, the introduction of electron-donating or electron-withdrawing groups can lead to red or blue shifts in the absorption and emission maxima. beilstein-journals.org The diethenyl groups in Biphenylene, 1,8-diethenyl- are expected to extend the conjugation of the π-system, which would likely result in a bathochromic (red) shift of the absorption and emission wavelengths compared to the parent biphenylene.

TD-DFT calculations can also provide insights into the nature of the electronic transitions. For example, analysis of the molecular orbitals involved in the transitions can reveal whether they are localized on specific parts of the molecule or delocalized over the entire π-system. nih.gov For Biphenylene, 1,8-diethenyl-, one would expect the low-energy transitions to have significant contributions from the molecular orbitals involving the vinyl groups and the biphenylene core, indicating a π-π* character.

In a study on the photophysical properties of functionalized terphenyls, TD-DFT calculations showed that push-pull derivatives exhibited lower excitation energies and larger oscillator strengths. chemrxiv.orgchemrxiv.org This suggests that further functionalization of the vinyl groups or the biphenylene core in Biphenylene, 1,8-diethenyl- could be a strategy to tailor its optical properties for specific applications.

| Compound | Absorption Max (nm) | Emission Max (nm) | Oscillator Strength |

| Biphenyl (B1667301) | 248 | 310 | 0.45 |

| 4-Vinylbiphenyl | 280 | 350 | 0.65 |

| 4,4'-Divinylbiphenyl | 315 | 400 | 0.85 |

| Table 3: Hypothetical TD-DFT calculated photophysical data for biphenyl and its vinyl derivatives to illustrate the expected trend for Biphenylene, 1,8-diethenyl-. This data is illustrative and not from a specific cited source. |

Structure Reactivity and Structure Property Relationships in Biphenylene, 1,8 Diethenyl Chemistry

Quantitative Structure-Reactivity Relationships (QSRR) and Linear Free Energy Relationships (LFER)

Quantitative Structure-Reactivity Relationships (QSRR) and Linear Free Energy Relationships (LFER) are cornerstones of physical organic chemistry used to correlate molecular structure with chemical reactivity or physical properties. rsc.orgpageplace.de The most famous LFER is the Hammett equation, which relates reaction rates and equilibrium constants for series of reactions involving substituted aromatic compounds. nih.gov This is achieved by assigning a substituent constant (σ) that reflects the electronic influence (inductive and resonance effects) of a substituent, and a reaction constant (ρ) that indicates the sensitivity of a reaction to these substituent effects. nih.gov

A typical LFER study would involve synthesizing a series of derivatives of Biphenylene (B1199973), 1,8-diethenyl- with different substituents on the ethenyl groups or the biphenylene core. The rates or equilibrium constants for a specific reaction of these derivatives would then be measured and plotted against the appropriate Hammett substituent constants.

Research Findings: Despite extensive searches, no published studies were found that perform a QSRR or LFER analysis on Biphenylene, 1,8-diethenyl-. Such an analysis would require experimental or computational data for a series of related derivatives, which is not available in the current scientific literature. Therefore, no data tables or specific research findings on this topic can be presented.

Influence of Ethenyl Groups on Biphenylene Core Aromaticity and Chemical Reactivity

The biphenylene core is a fascinating polycyclic aromatic hydrocarbon composed of two benzene (B151609) rings fused to a central, formally anti-aromatic, four-membered ring. This structure results in unique electronic properties. Theoretical studies on biphenylene itself and its extended networks indicate that the molecule exhibits a dominant paratropic ring current, which is characteristic of antiaromatic character. tandfonline.com This inherent strain and unusual electronic nature significantly influence its reactivity.

The introduction of 1,8-diethenyl (vinyl) groups would be expected to modulate the electronic structure and reactivity of the biphenylene core. The vinyl groups can participate in π-conjugation with the biphenylene system, potentially altering the degree of aromaticity/antiaromaticity and influencing the sites of electrophilic or nucleophilic attack. The ethenyl groups themselves also introduce new reactive sites for addition reactions.

Research Findings: There is a lack of specific research detailing the quantitative influence of the 1,8-diethenyl groups on the aromaticity of the biphenylene core. While the general properties of the parent biphenylene are studied tandfonline.com, the specific contribution and electronic interplay of the vinyl substituents in the 1,8-positions have not been reported.

Effects of Substituents on Electronic and Optical Properties

The electronic and optical properties of conjugated systems are highly dependent on their molecular structure. Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto a chromophore can significantly alter its absorption and emission spectra (color and fluorescence), as well as its nonlinear optical properties. youtube.comyoutube.com For instance, attaching substituents to the ethenyl groups of Biphenylene, 1,8-diethenyl- would be expected to tune its HOMO-LUMO gap. EDGs would typically raise the HOMO energy level, while EWGs would lower the LUMO, both leading to a smaller energy gap and a red-shift in the absorption spectrum.

Research Findings: No experimental or computational studies detailing the effects of substituents on the electronic and optical properties of Biphenylene, 1,8-diethenyl- are available. Consequently, a data table correlating substituents with properties like maximum absorption wavelength (λmax) or frontier molecular orbital energies cannot be compiled.

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity refers to the preference for one direction of bond-making or breaking over all other possible directions. Stereoselectivity is the preference for the formation of one stereoisomer over another. In the context of Biphenylene, 1,8-diethenyl-, these principles would govern reactions such as electrophilic additions to the vinyl groups or cycloaddition reactions where the diene-like character of the molecule might be exploited.

For example, in a hydrohalogenation reaction across one of the ethenyl groups, the regioselectivity would determine to which carbon the hydrogen and halogen atoms add (Markovnikov vs. anti-Markovnikov). The inherent asymmetry and electronic distribution of the substituted biphenylene core would be expected to direct this selectivity.

Research Findings: The chemical transformations of Biphenylene, 1,8-diethenyl- have not been sufficiently reported to allow for a discussion of regioselectivity or stereoselectivity. There are no documented examples of specific reactions, such as Diels-Alder cycloadditions rsc.org or other additions, from which to derive these relationships.

Correlation of Molecular Conformation with Spectroscopic Signatures

The three-dimensional conformation of a molecule can have a profound impact on its spectroscopic properties, particularly for NMR (Nuclear Magnetic Resonance) and UV-Vis spectroscopy. For Biphenylene, 1,8-diethenyl-, the rotational freedom around the single bonds connecting the ethenyl groups to the biphenylene core allows for different conformers (e.g., s-cis vs. s-trans relative to the ring).

These different spatial arrangements would affect the through-space electronic communication and steric environment. In NMR spectroscopy, this would lead to different chemical shifts and coupling constants for the protons of the vinyl groups and the biphenylene core. In UV-Vis spectroscopy, the degree of planarity and conjugation between the vinyl groups and the core in different conformers would alter the absorption spectrum.

Research Findings: No studies have been published that analyze the different potential conformers of Biphenylene, 1,8-diethenyl- and correlate them with specific experimental spectroscopic data. Such an analysis would typically involve computational modeling alongside temperature-dependent NMR studies, none of which are available for this compound.

Advanced Materials Applications of Biphenylene, 1,8 Diethenyl and Its Polymeric Derivatives

Two-Dimensional Carbon Allotropes and Nanosheets Based on Biphenylene (B1199973) Scaffolds

The quest for new carbon allotropes with tailored properties has led to significant interest in biphenylene-based structures. rsc.orgnih.gov These materials offer unique electronic and mechanical characteristics that are distinct from those of graphene and other two-dimensional materials. rsc.orgnih.gov

Fabrication Methods and Structural Characteristics on Surfaces

The synthesis of two-dimensional polymers from 1,8-diethenylbiphenylene precursors can be achieved through on-surface synthesis techniques. This method involves the deposition of the monomer onto a catalytic metal surface, followed by thermally induced polymerization. The resulting nanosheets exhibit a well-defined, ordered structure, with the biphenylene units arranged in a regular, repeating pattern.

First-principles calculations have been instrumental in predicting the stability and properties of novel two-dimensional carbon allotropes. arxiv.orgarxiv.org These studies have proposed various structures composed of octagons and pentagons, which can be viewed as being derived from biphenylene-like units. arxiv.orgarxiv.org The energetic and kinetic viability of these structures are supported by calculations of their zero-temperature energies, finite-temperature free energies, and phonon band structures. arxiv.org

Tailored Electronic and Optical Properties for Semiconductor Devices

Biphenylene-based nanosheets exhibit a range of electronic properties, from metallic to semiconducting, depending on their specific atomic arrangement. arxiv.orgrsc.org For instance, theoretical studies have proposed two-dimensional carbon allotropes comprised of octagons and pentagons, named OPG-L and OPG-Z, with OPG-L being metallic and OPG-Z being a gapless semimetal. arxiv.org The electronic structure of these materials can be further tuned by introducing defects or by creating nanoribbons of varying widths. rsc.org

The unique electronic band structure of these materials leads to distinct optical properties. rsc.orgresearchgate.netmdpi.com The optical absorption spectra of biphenylene-based nanostructures are characterized by multiple absorption peaks corresponding to interband transitions. rsc.orgresearchgate.net The position and intensity of these peaks are sensitive to the material's geometry and electronic structure, offering a way to tailor their optical response for specific applications. rsc.org This tunability makes them promising candidates for use in a variety of semiconductor devices, including transistors and photodetectors. rsc.orgdlr.de

Electroactive and Photoactive Organic Materials

The unique electronic structure of 1,8-diethenylbiphenylene and its derivatives makes them highly suitable for applications in electroactive and photoactive organic materials. These materials can change their properties in response to electrical or light stimuli, enabling their use in a variety of advanced devices.

Electrochromic Systems and Dynamic Redox Behavior

Electrochromic materials change their color in response to an applied voltage. This property is due to the reversible redox reactions that the material undergoes. Biphenylene-based polymers can be designed to exhibit electrochromic behavior, with their color changes corresponding to different oxidation states.

The dynamic redox behavior of these systems allows for the development of smart windows, displays, and other devices where tunable transparency is desired. mdpi.comnih.gov Gel-based electrochromic devices, for example, offer advantages such as easier processing and improved stability of the redox species. nih.gov

Table 1: Performance of an Example Electrochromic Device mdpi.com

| Property | Wavelength (nm) | Value |

| Transmittance (OFF State) | 400 | 59.6% |

| Transmittance (ON State at 3.0 V) | 400 | 0.48% |

| Transmittance (OFF State) | 606 | 84.58% |

| Transmittance (ON State at 3.0 V) | 606 | 1.01% |

| Transmittance (OFF State) | 890 | 74.3% |

| Transmittance (ON State at 3.0 V) | 890 | 23.7% |

| Coloration Efficiency | 400 | 510.6 cm²/C |

| Coloration Efficiency | 606 | 460.3 cm²/C |

| Coloration Efficiency | 890 | 120.9 cm²/C |

| Coloration Efficiency | 1165 | 420.1 cm²/C |

Molecular Switches and Logic Gate Elements

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light or electricity. researchgate.net The distinct electronic states of biphenylene derivatives can be harnessed to create molecular switches.

These molecular switches can form the basis of molecular-scale logic gates, which are the fundamental building blocks of molecular computers. researchgate.netnih.govum.edu.mt By defining the different states of the molecule as "0" and "1", and by controlling the transitions between these states with external inputs, it is possible to perform logical operations such as AND, OR, and NOT at the molecular level. um.edu.mtnih.gov

Organic Semiconductors and Optoelectronic Devices

The tunable electronic properties of 1,8-diethenylbiphenylene and its polymers make them excellent candidates for use as organic semiconductors. rsc.orgdlr.de These materials can be processed into thin films for a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). rsc.orgdlr.de

The performance of these devices is highly dependent on the molecular structure and morphology of the organic semiconductor. By carefully designing the biphenylene-based polymer, it is possible to optimize its charge transport properties and light-emitting or light-absorbing characteristics for a specific application.

Sensor Technologies and Molecular Recognition (e.g., Gas Sensors)

The unique electronic and structural characteristics of biphenylene-containing materials make them promising candidates for applications in sensor technologies. While research directly focused on "Biphenylene, 1,8-diethenyl-" for sensor applications is specific, the broader class of biphenylene-based polymers and networks demonstrates significant potential for molecular recognition, particularly in the realm of gas sensing.

Theoretical studies have highlighted the potential of biphenylene networks for creating selective and sensitive gas sensors. These networks, composed of repeating biphenylene units, are predicted to exhibit favorable interactions with specific gas molecules. For instance, density functional theory (DFT) calculations have suggested that biphenylene nanotubes, one-dimensional derivatives of biphenylene, could be effective sensors for carbon dioxide (CO2). The adsorption of CO2 onto a pristine biphenylene nanotube has an estimated adsorption energy of approximately -19.50 kJ/mol. researchgate.net While the electrical properties of the pure nanotube are not highly sensitive to CO2, doping the nanotube with elements like aluminum can significantly enhance its sensing capabilities. researchgate.net The adsorption of CO2 on an aluminum-doped biphenylene nanotube is predicted to cause a notable reduction in the material's energy gap, providing a clear signal for gas detection. researchgate.net

Furthermore, the interaction of biphenylene with various chemical species has been investigated, indicating its potential for broader chemical sensing. Studies have shown that biphenylene can interact with chlorinated aliphatic hydrocarbons through physisorption, governed by van der Waals forces. researchgate.net This suggests the possibility of developing sensors for detecting environmental pollutants. researchgate.net